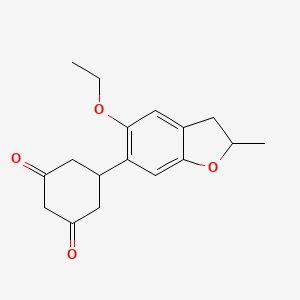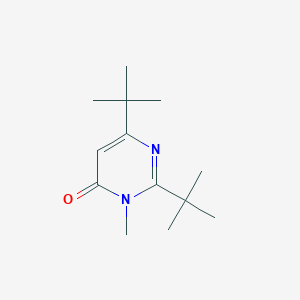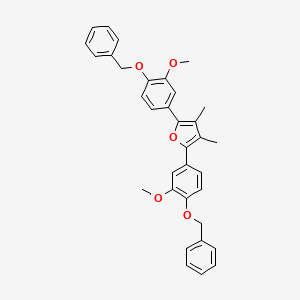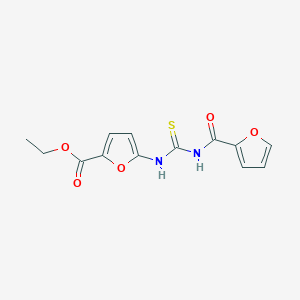
Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate typically involves the reaction of ethyl furan-2-carboxylate with thiourea in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours . The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan rings in the compound can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thioureido group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The thioureido group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The furan rings may also interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl furan-2-carboxylate: A simpler ester derivative of furan.
Thiourea derivatives: Compounds containing the thioureido group with varying substituents.
Furan-2,3-dione derivatives: Oxidized forms of furan compounds.
Uniqueness
Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate is unique due to the presence of both furan rings and a thioureido group in its structure.
Propriétés
Numéro CAS |
68967-41-9 |
|---|---|
Formule moléculaire |
C13H12N2O5S |
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
ethyl 5-(furan-2-carbonylcarbamothioylamino)furan-2-carboxylate |
InChI |
InChI=1S/C13H12N2O5S/c1-2-18-12(17)9-5-6-10(20-9)14-13(21)15-11(16)8-4-3-7-19-8/h3-7H,2H2,1H3,(H2,14,15,16,21) |
Clé InChI |
SQXQYKSIQSEWJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(O1)NC(=S)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


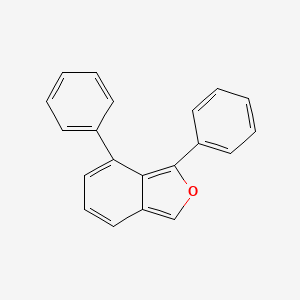


![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)
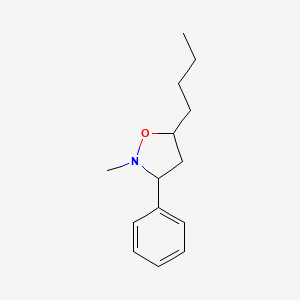

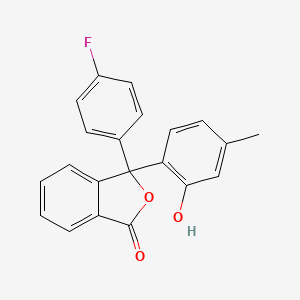

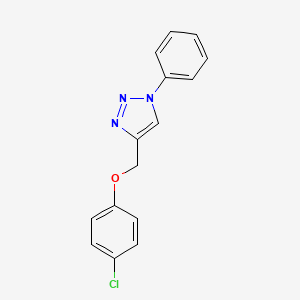
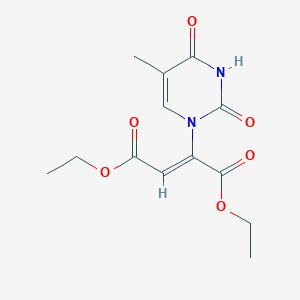
![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
